![molecular formula C14H17N3O B14382337 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine CAS No. 88609-23-8](/img/structure/B14382337.png)
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine is a heterocyclic compound that features a pyrrolidine ring fused with a pyridoazepine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the pyridoazepine core . This reaction utilizes palladium catalysts and boron reagents under mild conditions, making it a preferred method for synthesizing complex heterocycles.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridoazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound may bind to enantioselective proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine is unique due to its specific structural features, such as the methoxy group and the fused pyridoazepine ring. These features contribute to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
88609-23-8 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC名 |
6-methoxy-9-pyrrolidin-1-yl-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C14H17N3O/c1-18-12-9-11-5-4-6-15-13(11)14(16-10-12)17-7-2-3-8-17/h4-6,10H,2-3,7-9H2,1H3 |
InChIキー |
JGLMAXQLUPTQCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(C2=C(C1)C=CC=N2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
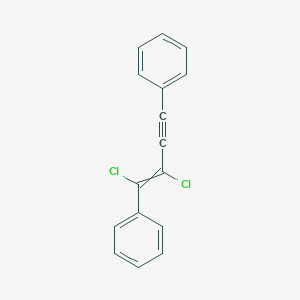
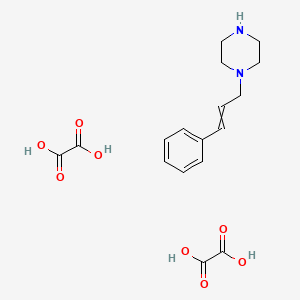

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
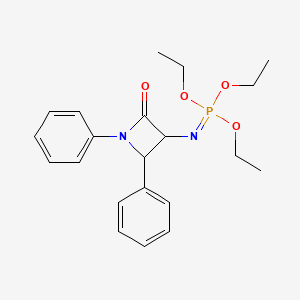


![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
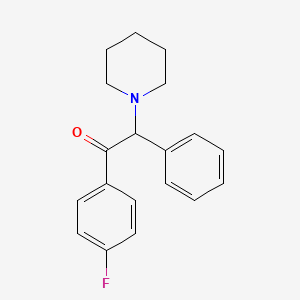
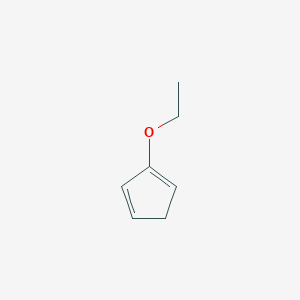
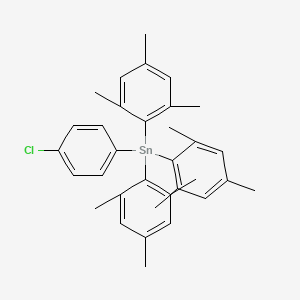
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
